Cas no 14369-81-4 (Ethyl Buta-2,3-dienoate)
Ethyl Buta-2,3-dienoate Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Butadienoic acid,ethyl ester
- ETHYL 2 3-BUTADIENOATE 95
- Ethyl buta-2,3-dienoate
- Ethyl 2,3-Butadienoate
- 2,3-Butadienoic Acid Ethyl Ester
- ETHYL 2,3-BUTADIENOATE 95%
- 2,3-Butadienoic acid, ethyl ester
- GLSUOACRAMLJIW-UHFFFAOYSA-N
- 4330AD
- SBB054147
- E0820
- Ethyl 2 pound not3-Butadienoate
- CS-0204496
- EN300-1067092
- SY051321
- SCHEMBL1932544
- Z1255488905
- MFCD01863567
- AKOS015839122
- Ethyl 2,3-butadienoate, 95%
- DTXSID60398955
- 14369-81-4
- CHEMBL4078403
- T71774
- DTXCID90349814
- Ethyl Buta-2,3-dienoate
-
- MDL: MFCD01863567
- Inchi: 1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3
- InChI Key: GLSUOACRAMLJIW-UHFFFAOYSA-N
- SMILES: O(C(C=C=C)=O)CC
Computed Properties
- Exact Mass: 112.05200
- Monoisotopic Mass: 112.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Not available
- Density: 0.966 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 80°C/60mmHg(lit.)
- Flash Point: Fahrenheit: 116.6 ° f < br / > Celsius: 47 ° C < br / >
- Refractive Index: n20/D 1.46(lit.)
- PSA: 26.30000
- LogP: 0.89060
- λmax: 209(MeOH)(lit.)
- Solubility: Not available
Ethyl Buta-2,3-dienoate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:3
- PackingGroup:III
- Storage Condition:<0°C
- Risk Phrases:R10
Ethyl Buta-2,3-dienoate Customs Data
- HS CODE:2916190090
- Customs Data:
China Customs Code:
2916190090Overview:
2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Ethyl Buta-2,3-dienoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0820-5G |
Ethyl 2,3-Butadienoate |
14369-81-4 | >95.0%(GC) | 5g |
¥1250.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156341-1G |
Ethyl Buta-2,3-dienoate |
14369-81-4 | >95.0%(GC) | 1g |
¥551.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156341-200mg |
Ethyl Buta-2,3-dienoate |
14369-81-4 | >95.0%(GC) | 200mg |
¥184.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156341-25g |
Ethyl Buta-2,3-dienoate |
14369-81-4 | >95.0%(GC) | 25g |
¥8136.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156341-5G |
Ethyl Buta-2,3-dienoate |
14369-81-4 | >95.0%(GC) | 5g |
¥2177.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0820-1G |
Ethyl 2,3-Butadienoate |
14369-81-4 | >95.0%(GC) | 1g |
¥350.00 | 2024-04-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E838611-5g |
Ethyl 2,3-Butadienoate |
14369-81-4 | 95% | 5g |
2,488.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 494992-1G |
Ethyl Buta-2,3-dienoate |
14369-81-4 | 1g |
¥1119.95 | 2023-12-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 494992-5G |
Ethyl Buta-2,3-dienoate |
14369-81-4 | 5g |
¥3494.02 | 2023-12-05 | ||
| TRC | E900990-50mg |
Ethyl Buta-2,3-dienoate |
14369-81-4 | 50mg |
$ 50.00 | 2022-06-05 |
Ethyl Buta-2,3-dienoate Suppliers
Ethyl Buta-2,3-dienoate Related Literature
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Xiaojun Dai,Renjie Mao,Baochuan Guan,Xiaoliang Xu,Xiaonian Li RSC Adv. 2015 5 55290
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Wenchao Wu,Shuangli Xu,Yan Zhang,Xiu Wang,Ruotong Li,Fang Sun,Chenxia Yu,Tuanjie Li,Donghui Wei,Changsheng Yao Org. Chem. Front. 2020 7 1593
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D. K. Black,S. R. Landor J. Chem. Soc. C 1968 288
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Bryan F. O’Donovan,Peter B. Hitchcock,Mohamed F. Meidine,Harold W. Kroto,Roger Taylor,David R. M. Walton but-2-ynoates to [60]fullerene. Bryan F. O’Donovan Peter B. Hitchcock Mohamed F. Meidine Harold W. Kroto Roger Taylor David R. M. Walton Chem. Commun. 1997 81
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G. Rainoldi,M. Faltracco,L. Lo Presti,A. Silvani,G. Lesma Chem. Commun. 2016 52 11575
Additional information on Ethyl Buta-2,3-dienoate
Chemical Profile of Ethyl Buta-2,3-dienoate (CAS No. 14369-81-4)
Ethyl Buta-2,3-dienoate, with the chemical formula C₆H₈O₂, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of butadiene exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry. The compound's molecular structure, featuring a conjugated diene system and an ester functional group, contributes to its reactivity and potential applications in various chemical transformations.
TheCAS registry number 14369-81-4 uniquely identifies this chemical entity, ensuring precise documentation and classification in scientific databases. As a member of the diene family, Ethyl Buta-2,3-dienoate possesses characteristics that are of interest to researchers exploring novel synthetic pathways and functional materials. Its ability to participate in addition reactions, polymerizations, and other organic transformations makes it a versatile building block in industrial and laboratory settings.
Recent advancements in the field of medicinal chemistry have highlighted the potential of conjugated diene derivatives as pharmacophores. Studies have demonstrated that compounds with similar structural motifs can exhibit bioactive properties, making them candidates for drug development. Ethyl Buta-2,3-dienoate, with its well-defined stereochemistry and electronic distribution, has been investigated for its potential role in synthesizing molecules with therapeutic relevance.
In particular, the ester group in Ethyl Buta-2,3-dienoate provides a site for further functionalization, allowing chemists to tailor the molecule for specific applications. Researchers have explored its use in the synthesis of macrocyclic compounds, which are known for their diverse biological activities. The conjugated diene system also lends itself to photochemical reactions, opening avenues for applications in photodynamic therapy and other light-based medical treatments.
The compound's stability under various conditions makes it suitable for large-scale synthesis and handling in industrial processes. Its relatively low reactivity compared to simpler dienes allows for controlled reactions, which is crucial in pharmaceutical manufacturing where precision is paramount. Additionally, the absence of hazardous properties simplifies handling and storage requirements, making it an attractive choice for both academic research and commercial production.
Current research trends indicate that Ethyl Buta-2,3-dienoate is being explored as a precursor in the synthesis of advanced materials. Its ability to form polymers with specific mechanical and optical properties has garnered interest from materials scientists. These polymers could find applications in coatings, adhesives, and even flexible electronics, where lightweight and durable materials are essential.
The compound's role in catalytic processes has also been a focus of recent studies. Researchers have investigated its use as a ligand or intermediate in transition metal-catalyzed reactions, which are pivotal in modern organic synthesis. Such catalytic systems often require specialized substrates to achieve high yields and selectivity, making Ethyl Buta-2,3-dienoate a promising candidate for further development.
From a regulatory perspective, Ethyl Buta-2,3-dienoate benefits from a clear classification as a non-hazardous chemical under current guidelines. This classification simplifies its distribution and use across different regions without the need for stringent regulatory oversight. However, ongoing research into its applications may necessitate further safety evaluations as new uses are discovered.
The intersection of organic synthesis and pharmaceutical science continues to drive innovation using compounds like Ethyl Buta-2,3-dienoate. Its unique structural features offer a platform for developing novel therapeutics targeting various diseases. By leveraging its reactivity and stability, chemists can create complex molecules with tailored biological activities.
As synthetic methodologies evolve, the utility of intermediates such as Ethyl Buta-2,3-dienoate is expected to expand. Advances in green chemistry principles may also influence how this compound is produced and utilized, emphasizing sustainable practices that minimize environmental impact while maximizing efficiency.
In summary,Ethyl Buta-2,3-dienoate (CAS No. 14369-81-4) represents a fascinating compound with broad applicability across multiple scientific disciplines. Its structural attributes enable diverse chemical transformations,making it indispensable in both academic research laboratories and industrial settings。As our understanding of molecular interactions deepens,the potential uses for this versatile ester derivative are likely to grow,further solidifying its importance in modern chemistry。
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